molecular formula C17H12F2N4O2S B2730246 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE CAS No. 1448051-47-5

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2730246
CAS No.: 1448051-47-5
M. Wt: 374.37
InChI Key: DXNYDKDBJLYOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiadiazole core, a difluorobenzoyl group, and an azetidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzothiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazole ring.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, using reagents such as difluorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate amine and halide precursors.

    Coupling Reactions: The final step involves coupling the benzothiadiazole core with the azetidine carboxamide moiety under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the difluorobenzoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, DMF (dimethylformamide).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiadiazole core.

    Reduction: Reduced derivatives of the difluorobenzoyl group.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including polymers and dendrimers.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-benzoylazetidine-3-carboxamide: Similar structure but lacks the difluorobenzoyl group.

    N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-dichlorobenzoyl)azetidine-3-carboxamide: Similar structure but contains dichlorobenzoyl instead of difluorobenzoyl.

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(3,4-DIFLUOROBENZOYL)AZETIDINE-3-CARBOXAMIDE is unique due to the presence of the difluorobenzoyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and drug design.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2S/c18-11-5-4-9(6-12(11)19)17(25)23-7-10(8-23)16(24)20-13-2-1-3-14-15(13)22-26-21-14/h1-6,10H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNYDKDBJLYOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.